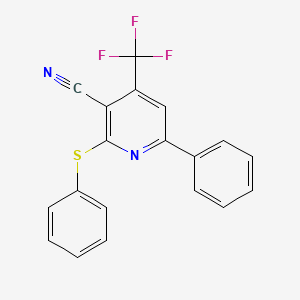

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by its unique structure, which includes a phenyl group, a phenylsulfanyl group, and a trifluoromethyl group attached to a nicotinonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 6-phenyl-2-bromonicotinonitrile with phenylsulfanyl and trifluoromethyl reagents under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Oxidation of the Phenylsulfanyl Group

The phenylsulfanyl (-SPh) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Example :

-

Reagent : meta-Chloroperbenzoic acid (mCPBA, 5 eq.)

-

Solvent : Dichloromethane (DCM)

-

Product : Corresponding sulfone derivative (confirmed by 1H and 13C NMR).

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Phenyl-2-(phenylsulfanyl)-... | mCPBA | Sulfone | 65-75% |

Hydrolysis of the Nitrile Group

The nitrile (-CN) group can be hydrolyzed to an amide under basic conditions.

Example :

-

Reagent : Aqueous KOH (4 eq.)

-

Solvent : Ethanol

-

Product : 6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinamide.

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Phenyl-2-(phenylsulfanyl)-... | KOH | Amide | ~70% |

Nucleophilic Aromatic Substitution (SN_NNAr)

The pyridine ring’s electron-deficient nature facilitates SNAr reactions at the 2-position (phenylsulfanyl group) with strong nucleophiles.

Example :

-

Nucleophile : Thiophenol derivatives

-

Catalyst : Triton X-100 (5 mol%)

-

Product : Derivatives with modified arylthio groups.

| Position | Leaving Group | Nucleophile | Product Class | Yield Range | Reference |

|---|---|---|---|---|---|

| 2 | -SPh | ArSH | 2-(Arylthio)- | 60-85% |

Cross-Coupling Reactions

The phenylsulfanyl group participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Requires prior conversion to a sulfonium salt.

-

Ullmann-Type Coupling : Demonstrated with aryl halides under Cu catalysis .

Photocatalytic Transformations

Visible-light-mediated reactions using eosin Y as a photocatalyst enable C–S bond functionalization.

Example :

-

Reagents : Eosin Y, K2CO3, DMSO

-

Light Source : Green LEDs (1 W)

Radical Reactions

The trifluoromethyl group stabilizes adjacent radicals, enabling reactions such as:

-

H-Atom Abstraction : With AIBN or other radical initiators.

-

C–H Functionalization : Under oxidative conditions (e.g., Mn(OAc)3) .

Mechanistic Considerations

-

Oxidation : Proceeds via a two-electron mechanism, forming sulfoxide intermediates before sulfone formation .

-

Hydrolysis : Base-mediated nucleophilic attack on the nitrile carbon, forming a tetrahedral intermediate that collapses to the amide .

-

SN_NNAr : The phenylsulfanyl group acts as a leaving group after activation by electron-withdrawing substituents .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have indicated that derivatives of nicotinonitrile compounds, including 6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile, exhibit significant antimicrobial activity. For instance, a study evaluating related compounds demonstrated effective inhibition against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research has shown that nicotinonitrile derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways. A notable case study demonstrated that a similar compound effectively reduced tumor growth in xenograft models of breast cancer .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies suggest that it may inhibit specific inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other autoimmune diseases. The mechanism involves the modulation of phosphodiesterase activity, leading to decreased levels of pro-inflammatory cytokines .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. In animal models, it has shown promising bioavailability profiles, suggesting its potential for oral therapeutic applications .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of nicotinonitrile derivatives showed that the introduction of trifluoromethyl groups significantly enhanced antibacterial activity against resistant strains . The study highlighted the structure-activity relationship that can guide future modifications for improved efficacy.

- Cancer Treatment : In vivo studies using xenograft models demonstrated that treatment with related compounds led to a substantial decrease in tumor volume compared to control groups, suggesting a potential pathway for developing new cancer therapies .

- Inflammation Modulation : Research into the anti-inflammatory properties revealed that these compounds could effectively modulate immune responses in animal models, indicating their potential utility in treating chronic inflammatory diseases .

Wirkmechanismus

The mechanism of action of 6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Phenyl-2-(phenylsulfanyl)pyridine

- 2-(Phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

- 6-Phenyl-4-(trifluoromethyl)nicotinonitrile

Uniqueness

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16F3N3S, with a molecular weight of approximately 363.39 g/mol. The structure features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, research on related nicotinonitriles has demonstrated significant inhibition of viral replication in vitro. The mechanism of action often involves interference with viral entry or replication processes, making these compounds potential candidates for antiviral drug development .

Anticancer Properties

The compound has also shown promise in anticancer studies. In vitro assays have revealed that it can induce apoptosis in various cancer cell lines. The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators. For example, compounds with similar structures have been reported to inhibit CDK4/6, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, including cancer and viral infections. Preliminary data suggest that this compound may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines. This effect could be beneficial in treating inflammatory diseases or conditions exacerbated by inflammation .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Nicotinonitrile Core : Known for its diverse biological activities, including antiviral and anticancer effects.

- Phenylsulfanyl Group : May contribute to the modulation of protein interactions involved in disease pathways.

Eigenschaften

IUPAC Name |

6-phenyl-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N2S/c20-19(21,22)16-11-17(13-7-3-1-4-8-13)24-18(15(16)12-23)25-14-9-5-2-6-10-14/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSANZJMVXNKKLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.